Dibenzazepine-10,11-dione

X-ray crystallography Pharmaceutical solid-state analysis Polymorph screening

Pharmaceutical QC laboratories require fully certified reference standards for ANDA submissions and commercial batch release of oxcarbazepine. Generic dibenzazepine-10,11-dione lacks the pharmacopeial designation and documented characterization that regulators mandate. The USP PAI-designated Oxcarbazepine Impurity D resolves this gap. - Supplied with comprehensive characterization data and traceability to USP or EP monographs, enabling definitive identification in HPLC, UPLC, and spectroscopic methods. - Orthorhombic Pccn crystal structure and high thermal-oxidative stability (>320°C) ensure reliable long-term use as a calibration standard under ICH stress conditions.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 19579-83-0
Cat. No. B137843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzazepine-10,11-dione
CAS19579-83-0
Synonyms5H-Dibenz[b,f]azepine-10,11-dione;  Dibenzazepinodione; 
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C14H9NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,15H
InChIKeyJDPDFSIEJKKSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzazepine-10,11-dione Identity and Regulatory Context


Dibenzazepine-10,11-dione (CAS 19579-83-0) is a heterocyclic organic compound with the molecular formula C₁₄H₉NO₂ and molecular weight of 223.23 g/mol . It is structurally characterized by a dibenzazepine core featuring a seven-membered azepine ring fused to two benzene rings, with dione functionalities at the 10 and 11 positions . The compound is formally recognized in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) as Oxcarbazepine Impurity D (also referred to as dibenzazepinodione) [1]. Its primary procurement context is as a fully characterized reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing of the antiepileptic drug oxcarbazepine [2].

Pharmacopeial impurity reference standard (USP PAI, EP Impurity D) for oxcarbazepine
Supports analytical method development, validation, and quality control in ANDA submissions
Fully characterized solid-state and thermal profile for impurity profiling workflows

Dibenzazepine-10,11-dione Pharmacopeial-Grade Requirement


In pharmaceutical analytical testing, the interchangeability of chemical reference standards is strictly limited by regulatory compliance requirements. While generic dibenzazepine-10,11-dione may be sourced as a basic organic compound, it lacks the specific pharmacopeial designation, certification, and characterization data mandated for use as Oxcarbazepine EP Impurity D [1]. The USP and EP monographs require impurity reference standards to meet defined identity, purity, and stability criteria, and substitution with non-pharmacopeial material can invalidate analytical method validation and quality control results in ANDA submissions and commercial batch release [2]. The critical differentiation lies in the compound's certified status and documented characterization, which are prerequisites for regulatory acceptance [3].

Generic dibenzazepine-10,11-dione lacks USP/EP certification and characterization data required for pharmacopeial impurity use.

Non-pharmacopeial material may invalidate method validation and quality control results in regulatory submissions.

Certified identity, purity, and stability documentation differentiate the reference standard from research-grade compound.

Dibenzazepine-10,11-dione Solid-State and Thermal Evidence


Orthorhombic Pccn Crystal Structure

Dibenzazepine-10,11-dione (Impurity D) crystallizes in the orthorhombic Pccn space group with a half-molecule in the asymmetric unit, as determined by single crystal X-ray diffraction (SCXRD) [1]. In contrast, the parent drug oxcarbazepine (OXC) crystallizes in different crystal systems, and other common oxcarbazepine impurities such as iminostilbene (Impurity C, CAS 256-96-2) and carbamazepine exhibit distinct crystallographic profiles [2]. The specific crystallographic parameters of Impurity D enable its unambiguous identification in solid-state characterization studies and polymorph screening [1].

Crystal Structure
Head-to-head
Orthorhombic Pccn space group; half-molecule asymmetric unit
vs. oxcarbazepine (different crystal system) and iminostilbene (distinct profile)
Supports unambiguous solid-state identity confirmation for polymorph screening
SCXRD at ambient conditions; ethanol/DMSO crystallization
X-ray crystallography Pharmaceutical solid-state analysis Polymorph screening

Thermal-Oxidative Stability

Thermogravimetric-differential thermal analysis (TG-DTA) and hot stage microscopy (HSM) revealed that dibenzazepine-10,11-dione (Impurity D) is an unsolvated solid that sublimes, melts locally, and decomposes above 320°C [1]. This thermal stability profile is distinct from the parent drug oxcarbazepine, which melts at approximately 215°C and may undergo thermal degradation at lower temperatures [2]. The high thermal-oxidative stability of Impurity D ensures its integrity during accelerated stability studies and stress degradation testing of oxcarbazepine formulations [1].

Thermal Stability
Head-to-head
Decomposition >320°C (unsolvated solid; sublimes then decomposes)
vs. oxcarbazepine melting point ~215°C, potential degradation at lower temperatures
Supports reference standard integrity under accelerated stability and stress conditions
TG-DTA and hot stage microscopy under controlled atmosphere
Thermal analysis Pharmaceutical stability Stress degradation studies

USP PAI Pharmacopeial Certification

Dibenzazepine-10,11-dione is designated as a USP Pharmaceutical Analytical Impurity (PAI) and EP Impurity D for oxcarbazepine, with certification enabling its use in analytical method development, method validation (AMV), and quality control applications for ANDA submissions and commercial production [1]. Non-certified dibenzazepine-10,11-dione from general chemical suppliers lacks this regulatory recognition and cannot be used as a reference standard in pharmacopeial testing [2]. The USP PAI designation includes traceability documentation and compliance with pharmacopeial monographs, which are mandatory for regulatory submissions [3].

Pharmacopeial Certification
Class-level
USP PAI designation and EP Impurity D status with traceability documentation
vs. generic dibenzazepine-10,11-dione without regulatory recognition
Required for regulatory submissions; non-certified material needs additional qualification
USP and EP monographs; ICH Q7 GMP context
Analytical method validation Pharmaceutical quality control Regulatory compliance

Vibrational Spectroscopic Fingerprint

Comprehensive vibrational spectroscopic characterization of dibenzazepine-10,11-dione (Impurity D) using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy, coupled with density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, provided a fully assigned vibrational spectrum unique to this impurity [1]. The distinct vibrational bands, particularly those associated with the 10,11-dione carbonyl stretching modes, differ from those of structurally related impurities such as iminostilbene (Impurity C) and the parent drug oxcarbazepine [2]. This spectral fingerprint enables unambiguous identification of Impurity D in complex pharmaceutical matrices.

Vibrational Fingerprint
Reported
Fully assigned FT-IR and FT-Raman spectra (DFT B3LYP/6-311++G(d,p))
vs. iminostilbene (Impurity C) and oxcarbazepine: distinct carbonyl/imine bands
Supports specific identification in complex pharmaceutical matrices
Solid-state analysis; cross-study comparable spectral signature
Spectroscopic analysis Pharmaceutical identification Impurity profiling

Dione Reduction Potential Profile

Cyclic voltammetric studies on conjugated aliphatic species demonstrated that dione derivatives exhibit the most favorable reduction potentials among the tested compound classes, followed by diimines, and then mono- and di-oxime analogs [1]. The dione functionality (as present in dibenzazepine-10,11-dione) confers greater susceptibility to reduction, suggesting enhanced propensity for electron transfer in biological and chemical systems [1]. While direct electrochemical data for dibenzazepine-10,11-dione specifically are not available, class-level inference from structurally analogous conjugated diones indicates that this compound would be more readily reduced than its corresponding diimine (iminostilbene-type) or oxime derivatives [2].

Reduction Potential
Class-level
Dione class: most easily reduced among conjugated aliphatic species (dione > diimine > oxime)
Cyclic voltammetry at pH 2–7; qualitative order reported
Reported class-level reducibility may inform stability and degradation studies
Direct data for this specific compound not available; class-level inference only
Electrochemistry Redox behavior Structure-activity relationship

Dibenzazepine-10,11-dione Procurement and Application Scenarios


Analytical Method Development and Validation

The USP PAI designation and EP Impurity D status make dibenzazepine-10,11-dione the required reference standard for developing and validating analytical methods for oxcarbazepine drug substance and drug product [1]. The compound's unique crystallographic profile (Pccn space group) and assigned vibrational spectra enable definitive identification and quantification in HPLC, UPLC, and spectroscopic methods [2]. The high thermal-oxidative stability (>320°C) ensures the standard remains intact under ICH stress conditions [2].

Quality Control and Batch Release Testing

During commercial production of oxcarbazepine, dibenzazepine-10,11-dione (Impurity D) is used as a reference standard in QC laboratories to detect, identify, and quantify this specific impurity in finished drug product batches [1]. The compound's defined solid-state properties and thermal stability support reliable long-term use as a calibration standard, with storage at 2-8°C recommended for maintained integrity [3].

Forced Degradation and Stability-Indicating Methods

The high thermal-oxidative stability of dibenzazepine-10,11-dione (>320°C decomposition) makes it a reliable marker for oxidative degradation studies of oxcarbazepine [2]. In forced degradation studies, the impurity can be used to verify that analytical methods can resolve it from the parent drug and other degradation products, which is a regulatory requirement for stability-indicating methods per ICH Q1A and Q2B [1].

Solid-State Characterization and Polymorph Screening

The unique orthorhombic Pccn crystal structure and distinct vibrational spectroscopic fingerprint of dibenzazepine-10,11-dione enable its use as a reference material in solid-state characterization studies of oxcarbazepine [2]. The compound's SCXRD-derived unit cell parameters and Hirshfeld surface analysis data provide a reliable reference for identifying and differentiating this impurity in polymorph screening and crystallization process development [2].

Application
Selection Property
Validation Focus
Analytical Method Development & Validation
Pharmacopeial impurity reference standard (USP PAI, EP Impurity D)
Method specificity, accuracy, and precision per ICH Q2
Quality Control / Batch Release
Certified impurity standard with defined solid-state stability
Impurity identification and quantification in finished product
Forced Degradation / Stability-Indicating Methods
Reported thermal-oxidative stability
Resolution from parent drug and degradation products under stress
Solid-State Characterization & Polymorph Screening
Unique orthorhombic crystal structure and spectroscopic fingerprint
Polymorph identification and differentiation in crystallization process

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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